molecular formula C9H13Cl2N3 B13509742 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B13509742
M. Wt: 234.12 g/mol
InChI Key: VLWAIFDDVCCNKT-UHFFFAOYSA-N
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Description

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in oncology and other medical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolopyridine core, followed by functionalization to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups to the pyrrolopyridine core.

Scientific Research Applications

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit multiple receptor tyrosine kinases makes it a promising candidate for therapeutic applications, particularly in oncology .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(1-methylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H

InChI Key

VLWAIFDDVCCNKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1CN)C=NC=C2.Cl.Cl

Origin of Product

United States

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